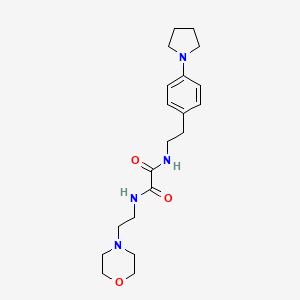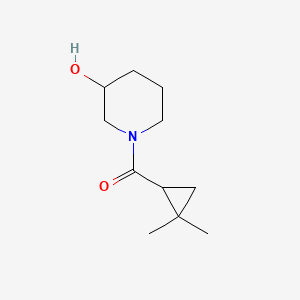
3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H23NO4 and a molecular weight of 305.37 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=C(OC(C)(C)C)N1CCC(C2=CC(C(O)=O)=CC=C2)CC1 . This indicates the presence of a tert-butoxycarbonyl group, a piperidin-4-yl group, and a benzoic acid group in the molecule .
Physical And Chemical Properties Analysis
The compound is a powder with an assay of ≥95% . It is stored at a temperature of 2-8°C . The compound’s functional groups include a Boc group and a carboxylic acid group .
Scientific Research Applications
Protein Degradation (PROTAC Development)
- Application : Incorporating this compound as a linker allows for optimization of ternary complex formation, drug-like properties, and target protein degradation .
Chemical Biology and Medicinal Chemistry
- Application : Investigating the compound’s impact on specific cellular pathways or disease-related proteins .
Peptide Synthesis and Solid-Phase Chemistry
- Application : Incorporating this compound into peptide sequences for drug delivery, diagnostics, or structural studies .
Linker Design in Drug Conjugates
Materials Science and Surface Modification
- Application : Coating surfaces with this compound for controlled drug release, biosensors, or tissue engineering .
Organic Synthesis and Chemical Transformations
Mechanism of Action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex. The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Pathways
In general, protacs work by recruiting an e3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is bbb permeant .
Result of Action
The result of the action of this compound is the targeted degradation of specific proteins. By forming a ternary complex with the target protein and an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target protein .
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
3-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-9-7-15(8-10-20)19-12-13-5-4-6-14(11-13)16(21)22/h4-6,11,15,19H,7-10,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHGENRHPXRVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2455797.png)


![5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455803.png)
![3-[4-Amino-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2455806.png)



![3-Methylsulfonyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2455813.png)
![7-[(6-Chloro-2-fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2455814.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2455815.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2455817.png)
